![molecular formula C7H4N4 B1521249 1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile CAS No. 633328-50-4](/img/structure/B1521249.png)

1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile

Overview

Description

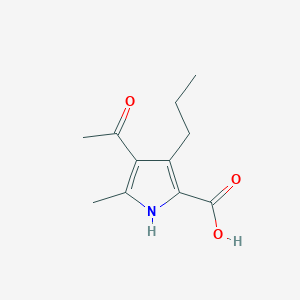

“1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile” is a chemical compound with the CAS Number: 633328-50-4 . It has a molecular weight of 144.14 .

Synthesis Analysis

A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been established .

Molecular Structure Analysis

The molecular structure of “this compound” is composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain .

Chemical Reactions Analysis

A novel [3 + 1 + 1 + 1] cyclization reaction for the synthesis of compounds based on a 5-cyano-1H-pyrazolo [3,4-b]pyridine skeleton from aryl methyl ketones, malononitrile, and 5-aminopyrazoles has been established .

Physical and Chemical Properties Analysis

The compound is a solid at room temperature and should be stored in a refrigerator .

Scientific Research Applications

Antitumor Activity

1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile derivatives have been synthesized and evaluated for potential cytotoxicity against human laryngeal epidermoid carcinoma cells (Hep2). Some compounds in this series demonstrated significant antitumor effects, suggesting their potential in cancer therapy (Abdel‐Latif et al., 2016).

Biomedical Applications

These compounds are part of a larger group of heterocyclic compounds showing two possible tautomeric forms. They have been studied extensively for their biomedical applications, including their synthesis methods and diverse substituent analysis (Donaire-Arias et al., 2022).

Development as Kinase Inhibitors

A scalable synthesis route has been developed for a derivative of 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile, namely BMS-986236, which is a potent kinase inhibitor. This development enhances the feasibility of producing this compound for therapeutic use (Arunachalam et al., 2019).

Applications in Electronics

Derivatives of this compound have been synthesized and used in the creation of devices with photovoltaic properties. Their thermal stability and electronic characteristics make them suitable for use in electronic devices (El-Menyawy et al., 2019).

Corrosion Inhibition

Pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to be effective corrosion inhibitors for mild steel in acidic environments. This suggests their utility in industrial applications where corrosion resistance is crucial (Dandia et al., 2013).

Mechanism of Action

Target of Action

It is known that pyrazolo-pyridine compounds have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Mode of Action

It is known that these compounds have a close similarity with the purine bases adenine and guanine , which suggests that they may interact with biological targets in a similar manner.

Biochemical Pathways

Given their potential biomedical applications, it can be inferred that these compounds may interact with various biochemical pathways related to antibacterial, antiviral, antifungal, and antitumor activity .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which may influence its bioavailability.

Action Environment

It is known that the compound is a solid at room temperature , which suggests that its stability and efficacy may be influenced by temperature and other environmental conditions.

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that pyrazolopyridines can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Related pyrazolopyridines have shown cytotoxic activity against colon, breast, and lung carcinoma cells

Molecular Mechanism

It is known that pyrazolopyridines can exert their effects at the molecular level through various mechanisms, such as enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

1H-pyrazolo[3,4-c]pyridine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-2-6-1-5-3-10-11-7(5)4-9-6/h1,3-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHFIJOAWVYGEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CN=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40663719 | |

| Record name | 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633328-50-4 | |

| Record name | 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-Fluorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521166.png)

![5-[(2-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521169.png)

![4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1521170.png)

![4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide](/img/structure/B1521174.png)

![[4-(Methanesulfonylmethyl)phenyl]methanamine](/img/structure/B1521177.png)

![2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide hydrochloride](/img/structure/B1521181.png)